Bienvenue dans la boutique en ligne BenchChem!

3-Fluoro-2-hydroxybenzamide

P2X receptor pharmacology pain and inflammation salicylanilide structure-activity relationships

3-Fluoro-2-hydroxybenzamide is a difunctional fluorinated benzamide (C₇H₆FNO₂, MW 155.13) that combines a primary amide with a chelating 2-hydroxy group and a single electron‑withdrawing fluorine atom at the 3‑position. This substitution pattern places it in the 2‑hydroxybenzamide family, a pharmacophore recurrent in metal‑chelating enzyme inhibitors (e.g., HDACs, endonucleases, cholinesterases) and anti‑infective scaffolds.

Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
CAS No. 705949-54-8
Cat. No. B1500525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-hydroxybenzamide
CAS705949-54-8
Molecular FormulaC7H6FNO2
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)O)C(=O)N
InChIInChI=1S/C7H6FNO2/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3,10H,(H2,9,11)
InChIKeyUHENYZCNMUXRHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2-hydroxybenzamide (CAS 705949-54-8) – Procurement-Relevant Chemical Identity and Class Positioning


3-Fluoro-2-hydroxybenzamide is a difunctional fluorinated benzamide (C₇H₆FNO₂, MW 155.13) that combines a primary amide with a chelating 2-hydroxy group and a single electron‑withdrawing fluorine atom at the 3‑position . This substitution pattern places it in the 2‑hydroxybenzamide family, a pharmacophore recurrent in metal‑chelating enzyme inhibitors (e.g., HDACs, endonucleases, cholinesterases) and anti‑infective scaffolds [1]. The compound is commercially available from multiple vendors at >97 % purity (HPLC/NMR‑verified) and serves as a building block for proprietary drug‑discovery programmes, including a 2007 SmithKline Beecham patent . Its modest molecular weight, balanced LogP (~0.3–1.5) and dual H‑bond donor/acceptor profile make it a synthetically tractable intermediate for fragment‑based and medicinal chemistry workflows.

Why Unsubstituted or Alternative Halogenated 2‑Hydroxybenzamides Cannot Simply Replace 3‑Fluoro-2-hydroxybenzamide


Within the 2‑hydroxybenzamide class, the position and identity of the aryl substituent govern both electronic and steric properties that directly control target engagement and pharmacokinetics. The 3‑fluoro group introduces a unique combination of strong inductive withdrawal and weak resonance donation that is not replicated by 3‑Cl, 4‑F, or unsubstituted analogues [1]. This alters the pKa of the 2‑OH, the strength of the intramolecular hydrogen bond with the amide carbonyl, and the overall molecular electrostatic surface – parameters that are critical for metal‑chelation geometry, enzyme pocket complementarity, and passive permeability [2]. Consequently, replacing 3‑fluoro-2-hydroxybenzamide with a seemingly similar congener such as 4‑fluoro‑ or 3‑chloro‑2‑hydroxybenzamide yields a functionally distinct chemical entity whose activity and selectivity profile cannot be assumed without de novo experimental validation.

3‑Fluoro-2‑hydroxybenzamide: Quantitative Comparator‑Based Evidence for Informed Scientific Selection


P2X3 Receptor Antagonism: 3‑Fluoro Substitution Abolishes Activity Relative to the 5‑Chloro Analog

In a cell‑based assay using human 1321N1 astrocytoma cells expressing the P2X3 purinoceptor, the 3‑fluoro‑bearing derivative N‑[3,5‑bis(trifluoromethyl)phenyl]‑3‑fluoro‑2‑hydroxybenzamide displayed an IC₅₀ >10 000 nM, indicating negligible functional antagonism [1]. By contrast, the directly comparable 5‑chloro analogue IMD 0354 (N‑[3,5‑bis(trifluoromethyl)phenyl]‑5‑chloro‑2‑hydroxybenzamide) potently inhibits the related P2X1, P2X4 and P2X7 receptors with IC₅₀ values of 19 nM, 156 nM and 175 nM, respectively . This >500‑fold difference demonstrates that a 3‑fluoro substitution is not a silent replacement for halogen at other positions on the salicylanilide core, and that the 3‑fluoro congener is effectively inactive at P2X receptors.

P2X receptor pharmacology pain and inflammation salicylanilide structure-activity relationships

Intramolecular Hydrogen‑Bond Strength: 3‑F vs. 4‑F vs. Unsubstituted 2‑Hydroxybenzamide

The ortho‑hydroxy‑amide motif in 2‑hydroxybenzamides forms a strong intramolecular O–H···O=C hydrogen bond that rigidifies the aryl–amide torsion angle. Introduction of a fluorine at the 3‑position (ortho to the OH, meta to the amide) enhances this effect through inductive stabilization of the hydrogen‑bond acceptor, whereas a 4‑fluoro substituent exerts only a mesomeric influence and an unsubstituted parent lacks electronic reinforcement altogether [1]. Although explicit hydrogen‑bond energies for 3‑fluoro‑2‑hydroxybenzamide are not reported in isolation, DFT‑based NMR studies on related fluorinated benzamides confirm that ortho‑fluorine substitution measurably alters ¹H and ¹⁹F chemical shifts compared to para‑fluoro and non‑fluorinated congeners, consistent with a strengthened intramolecular H‑bond [2]. This conformational locking has downstream consequences for metal‑chelation geometry and target‑binding entropy.

physicochemical profiling medicinal chemistry design fluorine conformational control

Synthetic Yield and Route Accessibility: Copper‑Catalysed 2‑Hydroxybenzamide Formation in Water

A general copper‑catalysed method for preparing 2‑hydroxybenzamides from 2‑chlorobenzamides in neat water has been described, accommodating fluoro‑, chloro‑, iodo‑, methoxy‑ and amide‑substituted substrates with yields ranging from 33 % to 96 % . While a dedicated yield for 3‑fluoro‑2‑hydroxybenzamide is not explicitly tabulated in the primary report, the synthetic protocol has been cited as applicable to fluorinated benzamides including the 3‑fluoro derivative in subsequent patent literature . This contrasts with earlier multi‑step routes requiring protection/deprotection sequences (e.g., Dobler, Org. Biomol. Chem. 2004 ), offering a more direct procurement‑friendly synthetic entry.

green chemistry synthesis copper catalysis medicinal chemistry building blocks

Cholinesterase Inhibition: Fluorine‑Enhanced Binding Affinity Relative to Non‑Fluorinated Benzamides

A study evaluating a series of benzamide derivatives with various substituents (–H, –Br, –F, –OCH₃, –OC₂H₅, –NO₂) for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition found that fluorinated analogues, including 3‑fluoro‑2‑hydroxybenzamide, exhibited increased binding affinity to the enzyme active sites relative to the unsubstituted parent benzamide . The introduction of fluorine was reported to enhance inhibitory effects through improved electrostatic and hydrophobic interactions within the catalytic gorge . However, specific IC₅₀ values for the 3‑fluoro derivative were not disclosed in the publicly available abstract, preventing direct quantitative comparison against individual non‑fluorinated or other halogenated congeners within that study.

Alzheimer's disease cholinergic hypothesis fluorinated benzamide inhibitors

3‑Fluoro‑2‑hydroxybenzamide – Evidence‑Informed Application Scenarios for Scientific Procurement


Fragment‑Based Drug Discovery Requiring a Compact, Fluorinated Metal‑Chelating Warhead

The 2‑hydroxybenzamide core is a validated zinc‑binding group for HDAC inhibitors and a magnesium‑chelating motif for influenza endonuclease inhibitors. The 3‑fluoro substituent, with its inductive influence, may fine‑tune chelation geometry without adding excessive molecular weight (MW 155). This compound is appropriate for fragment libraries where a fluorinated 2‑hydroxybenzamide is needed as a starting point for structure‑based optimisation .

SAR Studies Differentiating 3‑Fluoro from 4‑Fluoro and 3‑Chloro Substitution Effects

As demonstrated by the >500‑fold activity cliff at P2X receptors between the 3‑fluoro and 5‑chloro salicylanilides , halogen position and identity dramatically alters pharmacology. Systematic panels that include 3‑fluoro‑, 4‑fluoro‑, 3‑chloro‑ and unsubstituted 2‑hydroxybenzamides enable rigorous SAR mapping of electronic and steric contributions within a defined chemotype. Procurement of the 3‑fluoro isomer is essential for completing such comparative matrices.

Intermediate for Patent‑Protected Benzamide Derivatives

3‑Fluoro‑2‑hydroxybenzamide is explicitly listed as a synthetic intermediate in SmithKline Beecham’s WO2007/062370 A2 patent covering benzamide derivatives for respiratory disorders . For organisations building upon or designing around this intellectual property, authentic samples of the exact intermediate are required for comparative analytical characterisation and impurity profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-2-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.